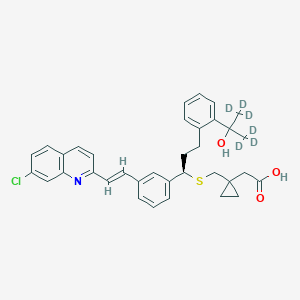
Montelukast-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NT-157 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that NT-157 is available in various forms, including solid and solution, for research purposes . Industrial production methods for NT-157 are not widely documented, as it is primarily used in research settings.
Chemical Reactions Analysis
NT-157 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups of NT-157, which can influence its biological activity.
Substitution Reactions: These reactions involve the replacement of specific atoms or groups within the molecule, which can alter its properties and efficacy.
Common Reagents and Conditions: The synthesis and modification of NT-157 typically involve reagents such as dimethyl sulfoxide (DMSO) and specific catalysts under controlled temperature and pressure conditions.
Major Products: The primary products formed from these reactions are various derivatives of NT-157, which are studied for their potential therapeutic applications.
Scientific Research Applications
NT-157 has a wide range of scientific research applications, including:
Mechanism of Action
NT-157 exerts its effects by targeting and inhibiting IRS-1/2 and Stat3 signaling pathways . The compound induces serine phosphorylation of IRS-1/2, leading to their degradation and subsequent inhibition of downstream signaling . This results in reduced cancer cell proliferation, survival, and metastasis . Additionally, NT-157 has been shown to modulate other signaling pathways, such as the p38 MAPK and Src family kinases, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
NT-157 is unique in its ability to target both IRS-1/2 and Stat3 signaling pathways, making it a promising candidate for cancer therapy . Similar compounds include:
Tyrphostins: A class of compounds that inhibit protein tyrosine kinases and have shown potential in cancer therapy.
IGF-1R Inhibitors: Compounds that target the insulin-like growth factor 1 receptor (IGF-1R) and have been studied for their anti-cancer effects.
Stat3 Inhibitors: Compounds that specifically target the Stat3 signaling pathway and are being investigated for their therapeutic potential in cancer.
NT-157’s dual targeting of IRS-1/2 and Stat3 sets it apart from other similar compounds, highlighting its potential as a versatile anti-cancer agent .
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDWCPVSPXUMX-ZCAOFVIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)(C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
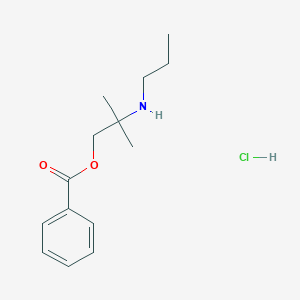
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
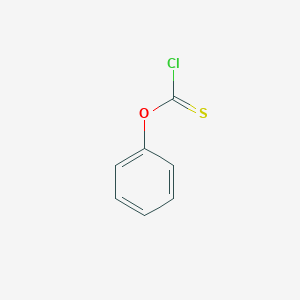
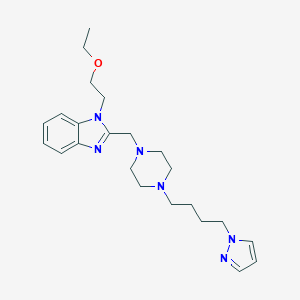
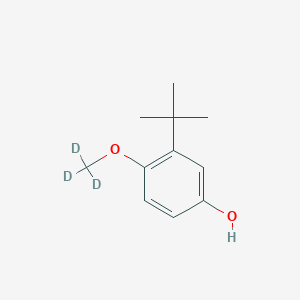

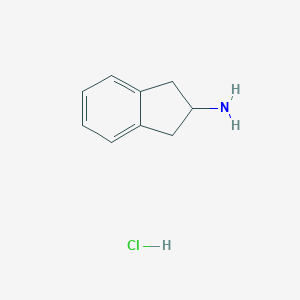
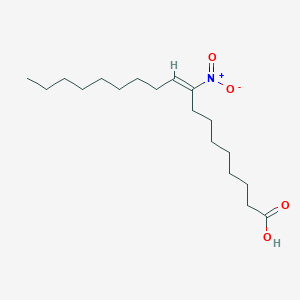
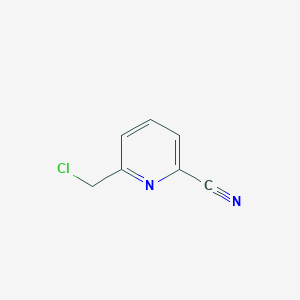
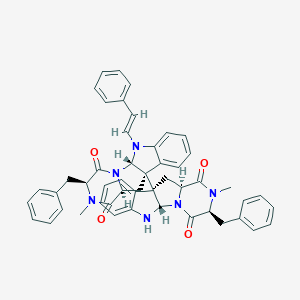
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)
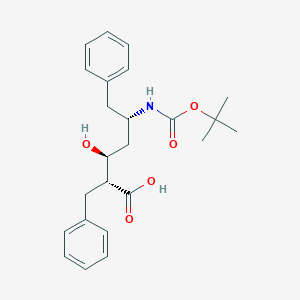
![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)
